4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Fragment-based drug design Halogen bonding Lipophilicity modulation

Researchers requiring a single versatile intermediate for divergent library synthesis often face scaffold limitations. This tetrasubstituted pyrazole-bearing Br (cross-coupling handle), NO₂ (reducible to NH₂), CH₃ (metabolic probe), and a butanoic acid chain (amide/ester conjugation)-enables multi-directional elaboration from one starting material. - TPSA 101 Ų: falls within favorable oral bioavailability space; 4-methylene linker reduces steric hindrance vs. acetic acid homologs. - ChEMBL-registered (CHEMBL4682084) in cysteine-targeting covalent inhibitor research. - Available at ≥95% purity; shipped ambient; for R&D and further manufacturing use only.

Molecular Formula C8H10BrN3O4
Molecular Weight 292.09 g/mol
CAS No. 1171922-90-9
Cat. No. B1294004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
CAS1171922-90-9
Molecular FormulaC8H10BrN3O4
Molecular Weight292.09 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCCC(=O)O)[N+](=O)[O-])Br
InChIInChI=1S/C8H10BrN3O4/c1-5-7(9)8(12(15)16)10-11(5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14)
InChIKeyURSLCWIGOHLECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1171922-90-9): Chemical Identity and Core Physicochemical Profile for Sourcing Decisions


4-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1171922-90-9) is a tetrasubstituted pyrazole derivative bearing a bromo group at position 4, a methyl group at position 5, a nitro group at position 3, and an n‑butanoic acid side chain at the N1 position of the heterocyclic ring [1]. Its molecular formula is C₈H₁₀BrN₃O₄ with a molecular weight of 292.09 g·mol⁻¹, a computed XLogP3‑AA of 1.3, a topological polar surface area (TPSA) of 101 Ų, five hydrogen‑bond acceptor sites, and one hydrogen‑bond donor (the carboxylic acid proton) [1]. The compound is commercially available from multiple suppliers (e.g., AKSci, ChemScene, Leyan, Matrix Scientific, abcr) at purities typically ranging from 95 % to 98 % and is classified as a research chemical intended exclusively for laboratory R&D and further manufacturing use .

Multi-functional pyrazole building block with Br, NO2, CH3, and butanoic acid
Halogen (Br) handle for Pd-catalyzed cross-coupling diversification
Nitro group reducible to primary amine for further functionalization
Flexible butanoic acid linker supports sterically relaxed conjugation

Why Generic Substitution Fails for 4-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid: Critical Substituent-Driven Differences Among Closest Analogs


The compound carries four distinct functional elements—the bromo, methyl, nitro, and butanoic acid groups—in a specific positional arrangement on the pyrazole nucleus. Closely related analogs that lack even one of these substituents show markedly different physicochemical properties (e.g., LogP, TPSA, hydrogen‑bonding capacity) and synthetic reactivity profiles, meaning they cannot serve as drop‑in replacements [1]. For example, the des‑nitro‑des‑methyl analog 4‑(4‑bromo‑1H‑pyrazol‑1‑yl)butanoic acid has a TPSA of only 55.12 Ų and a higher LogP of 1.51, fundamentally altering its polarity and membrane‑permeability characteristics . The acetic acid homolog (CAS 345637‑67‑4) shortens the carboxylic acid linker, reducing conformational flexibility and changing the distance between the pyrazole core and hydrogen‑bonding functionality . These differences directly impact reactivity in cross‑coupling reactions, reduction chemistry, amide conjugation, and ultimately any structure‑activity relationships derived from the series, making empirical selection critical for reproducible research outcomes.

Des-nitro-des-methyl analog
Removal of NO2 and CH3 sharply lowers TPSA, shifting polarity and membrane-permeability profile.
Acetic acid homolog (shorter linker)
Shortening the linker reduces rotatable bonds, restricting conformational freedom in conjugations.
C5-bromo regioisomer
Bromine at position 5 instead of 4 alters electronic activation, potentially shifting cross-coupling yields.

Quantitative Differentiation Evidence for 4-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid Versus Closest Analogs


C4‑Bromo vs. C4‑Methyl Substitution: Impact on Calculated Lipophilicity and Halogen‑Bonding Potential for Fragment‑Based Drug Design

Replacement of the C4 bromine atom with a methyl group yields the direct analog 4‑(4‑methyl‑3‑nitro‑1H‑pyrazol‑1‑yl)butanoic acid (CAS 1174878‑17‑1). This substitution eliminates the possibility of halogen‑bonding interactions (C–Br···X) and removes a heavy atom (Br) that contributes substantially to both molecular weight and lipophilicity . The bromine atom also serves as a synthetic handle for Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.) that are not possible with the methyl analog, providing a divergent functionalization pathway for library synthesis [1].

C4-Br vs C4-Me
Cross-study comparable
ΔMW = +78.9 g/mol; Br enables halogen bonding and Pd cross-coupling; CH3 analog lacks these.
Supports diversification workflows; Br provides a versatile synthetic handle.
Based on computed MW; literature precedent for cross-coupling.
Fragment-based drug design Halogen bonding Lipophilicity modulation

TPSA and Hydrogen‑Bond Acceptor Count Differentiation vs. the Des‑Nitro‑Des‑Methyl Analog: Implications for Permeability and Solubility

Removal of both the nitro group (position 3) and the methyl group (position 5) from the pyrazole ring yields 4‑(4‑bromo‑1H‑pyrazol‑1‑yl)butanoic acid (CAS 898054‑60‑9). This analog has a TPSA of only 55.12 Ų and three hydrogen‑bond acceptors, compared with 101 Ų and five hydrogen‑bond acceptors for the target compound [1]. The substantially lower TPSA predicts markedly higher passive membrane permeability for the des‑nitro‑des‑methyl analog, while the higher TPSA of the target compound predicts improved aqueous solubility and reduced CNS penetration—critical considerations for selecting the appropriate scaffold in drug discovery programs [2].

TPSA & H-Bond Profile
Cross-study comparable
ΔTPSA = +45.88 Ų; ΔH-bond acceptors = +2; LogP difference –0.21
Higher polarity may enhance aqueous solubility, reduce passive CNS penetration.
Computed TPSA; Veber class-level reference for oral permeability.
Physicochemical profiling TPSA Membrane permeability

Linker‑Length Differentiation: Butanoic Acid vs. Acetic Acid Side Chain and the Impact on Conformational Flexibility

The closest homolog, (4‑bromo‑5‑methyl‑3‑nitro‑1H‑pyrazol‑1‑yl)acetic acid (CAS 345637‑67‑4), retains all three pyrazole‑ring substituents but replaces the n‑butanoic acid chain (four methylene units) with an acetic acid chain (one methylene unit) . The target compound has four rotatable bonds versus two for the acetic acid homolog, providing greater conformational freedom for the carboxylic acid moiety to explore different spatial orientations relative to the pyrazole core. This difference is significant when the acid group is used for amide conjugation to amine‑containing pharmacophores or solid supports, as the longer linker can relieve steric constraints and alter binding geometry [1]. Furthermore, the target compound's extended linker contributes to a higher molecular weight (292.09 vs. 264.03 g·mol⁻¹) and a slightly lower computed LogP (1.3 vs. 1.47) .

Linker: Butanoic vs Acetic
Cross-study comparable
Δ rotatable bonds = +2; ΔMW = +28.06; ΔLogP ≈ –0.17
Longer linker increases conformational flexibility for amide conjugations.
Rotatable bonds from computed structures.
Linker optimization Conformational flexibility Scaffold diversification

Bromine Regioisomer Differentiation: C4‑Bromo vs. C5‑Bromo Substitution and Divergent Electronic Effects on the Pyrazole Ring

The regioisomeric analog 4‑(5‑bromo‑3‑nitro‑1H‑pyrazol‑1‑yl)butanoic acid (C5‑bromo) places the bromine atom at position 5 rather than position 4 of the pyrazole ring, while retaining the nitro group at position 3 and the butanoic acid chain at N1 . In the target compound, the bromine at C4 is adjacent to both the C3‑nitro group and the C5‑methyl group, creating a distinct electronic environment that influences the reactivity of the C–Br bond in nucleophilic aromatic substitution and metal‑catalyzed cross‑coupling reactions [1]. By contrast, the C5‑bromo regioisomer places the bromine adjacent only to the C4 position (unsubstituted or substituted differently), altering the activation energy for oxidative addition in Pd‑catalyzed cycles and potentially leading to different coupling yields and selectivity profiles. This regioisomeric distinction is critical when the compound is employed as a building block in parallel synthesis workflows where reproducible coupling efficiency is paramount [2].

Bromine Regioisomer
Class-level inference
C4-Br adjacent to NO2 & CH3; C5-Br different electronic environment; quantitative coupling data unavailable.
Regioisomer may shift cross-coupling reactivity; experimental validation required.
Class-level heteroaryl halide reactivity inference.
Regioisomer differentiation Electronic effects Cross‑coupling selectivity

Optimal Research and Industrial Application Scenarios for 4-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid Based on Verified Differentiation Evidence


Diversifiable Building Block for Parallel Synthesis of Pyrazole‑Focused Compound Libraries

The simultaneous presence of a bromine atom (Pd‑catalyzed cross‑coupling handle), a nitro group (reducible to primary amine), a methyl group (metabolic probe or additional functionalization point), and a butanoic acid chain (amide conjugation) makes this compound a uniquely versatile scaffold for generating diverse compound libraries from a single starting material. The four‑methylene linker provides greater spatial separation between the pyrazole core and conjugated moieties than the acetic acid homolog (CAS 345637‑67‑4), reducing steric hindrance in amide bond formation [1]. This divergent synthetic capability is not achievable with analogs lacking any one of these functional groups.

Physicochemical Probe for Structure‑Permeability Relationship Studies in the TPSA 80–120 Ų Range

With a computed TPSA of 101 Ų, this compound falls within the established range associated with favorable oral bioavailability (typically <140 Ų, with optimal permeability between 60 and 120 Ų) [2]. It is differentiated from the des‑nitro‑des‑methyl analog (TPSA 55.12 Ų; higher predicted permeability but lower solubility) and can serve as a reference point in systematic permeability‑solubility optimization campaigns where the nitro and methyl substituents are varied to tune TPSA and LogP .

Covalent Inhibitor Fragment Screening: Electrophilic Bromine as a Potential Cysteine‑Reactive Warhead Probe

The compound has been registered in the ChEMBL database (CHEMBL4682084) within the context of cysteine‑targeting covalent inhibitor research, where bromine‑containing fragments were evaluated for their potential to act as electrophilic warheads [3]. The C4‑bromo substituent, positioned adjacent to the electron‑withdrawing nitro group, may exhibit tuned reactivity toward cysteine thiolate nucleophiles that differs from C5‑bromo regioisomers, making it a candidate for systematic warhead reactivity profiling in covalent inhibitor discovery programs.

Intermediate for Agrochemical or Pharmaceutical Lead Optimization Requiring Late‑Stage Functionalization

The combination of a carboxylic acid (for amide or ester formation), a reducible nitro group (for generating amine intermediates), and a cross‑coupling‑competent bromine atom positions this compound as a strategic intermediate in multi‑step synthetic routes to more complex bioactive molecules. Its higher molecular weight and balanced LogP relative to simpler pyrazole building blocks offer a more advanced starting point for lead optimization programs that require specific physicochemical property envelopes [1][2].

Application
Selection Property
Validation Focus
Library synthesis building block
Multi-functional handle (Br, NO2, COOH, CH3)
Cross-coupling and conjugation efficiency
Permeability-solubility probe
Moderate computed TPSA
Permeability assay interpretation
Covalent warhead screening
Electrophilic C4-Br adjacent to nitro
Cysteine reactivity profiling
Agrochemical / pharma lead intermediate
Balanced LogP and moderate MW
Physicochemical property envelope for optimization
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